![molecular formula C21H21N3O4S B2506130 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide CAS No. 1005935-06-7](/img/structure/B2506130.png)

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

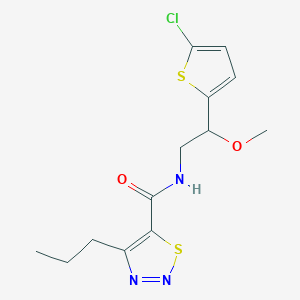

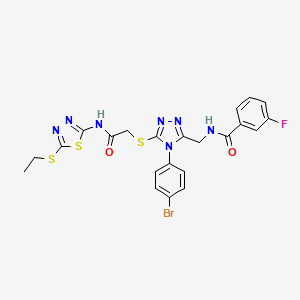

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of these compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The energy gap between the HOMO and LUMO of similar compounds explained the chemical and kinetic stability of the system .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction is a key step in the synthesis of these compounds .Scientific Research Applications

Importance in Medicinal Chemistry

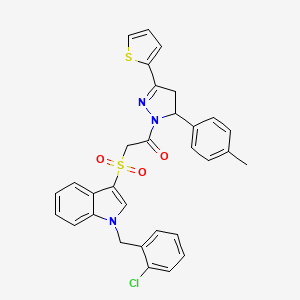

Benzothiazole derivatives are integral to various natural and synthetic bioactive molecules. They are recognized for their broad pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These compounds are pivotal in medicinal chemistry due to their varied biological activities coupled with minimal toxic effects. Substitutions on the benzothiazole scaffold, particularly on the C-2 and C-6 carbon atoms, contribute to diverse biological activities, making these compounds highly significant in drug development and therapeutic applications (Bhat & Belagali, 2020).

Synthetic Procedures and Biological Interest

Benzazoles and their derivatives, including benzothiazole, are of great interest in medicinal chemistry due to their diverse biological activities and clinical applications. Specifically, 2-guanidinobenzazoles (2GBZs) are noted for altering the biological activity of heterocycles when bonded with a guanidine group. They exhibit pharmacological activities such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. The review by Rosales-Hernández et al. (2022) provides insights into the chemical aspects of these compounds, underscoring their potential as therapeutic agents and emphasizing synthetic approaches and modifications that enhance their biological relevance (Rosales-Hernández et al., 2022).

Carcinogenic Evaluation of Analogues

The structural versatility of benzothiazole allows for the synthesis and evaluation of various analogues for potential carcinogenicity. For instance, the thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and assessed. Such studies contribute to understanding the structure-activity relationships and potential carcinogenicity of these compounds, providing insights that are crucial for drug development and safety evaluation (Ashby et al., 1978).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .

Pharmacokinetics

The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic potential.

Result of Action

The compound displays good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also exhibits good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.

Biochemical Analysis

Biochemical Properties

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing signals in bacteria by binding to the CviR receptor, thereby preventing the production of violacein . Additionally, it has been evaluated as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin and leptin signaling pathways .

Cellular Effects

The compound this compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit quorum sensing-mediated GFP signals in Pseudomonas aeruginosa, indicating its potential to disrupt bacterial communication and biofilm formation . Moreover, it exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It inhibits the activity of PTP1B by binding to its catalytic and second aryl binding sites, leading to changes in gene expression and cellular signaling . Additionally, it disrupts quorum sensing in bacteria by binding to the CviR receptor, thereby preventing the activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as solvent polarity and environmental conditions . Long-term studies have shown that it can maintain its inhibitory effects on quorum sensing and PTP1B activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant inhibitory effects on PTP1B activity and quorum sensing signals . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as PTP1B and CviR, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve other enzymes and cofactors, leading to its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It may be directed to specific compartments or organelles, where it exerts its effects on cellular processes and functions .

Properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-acetylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13(25)15-4-6-16(7-5-15)20(27)23-21-24(10-11-28-3)18-9-8-17(22-14(2)26)12-19(18)29-21/h4-9,12H,10-11H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLSKYATSWCZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)